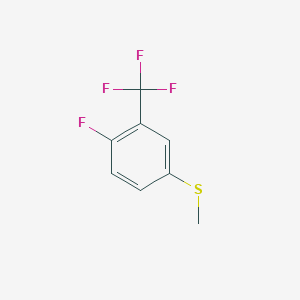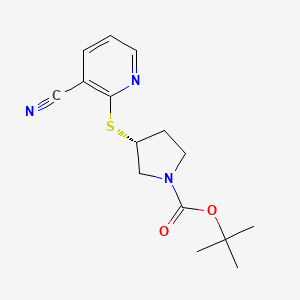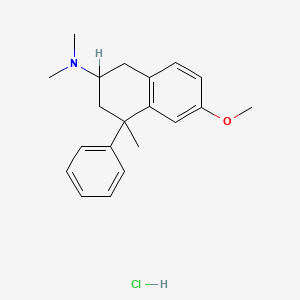
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride is a synthetic organic compound. It belongs to the class of tetrahydronaphthylamines, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride involves several steps. One common method includes the Michael addition of methyl vinyl ketone to a suitable precursor, followed by cyclization and subsequent functional group modifications . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are introduced into the molecule.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride include:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
5,6,7,8-Tetrahydroquinoline: Studied for its potential therapeutic applications.
1,2,3,4-Tetrahydro-6-methoxy-N-methyl-2-phenyl-2-naphthylamine: A related compound with similar structural features.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
32038-43-0 |
|---|---|
Molekularformel |
C20H26ClNO |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
6-methoxy-N,N,4-trimethyl-4-phenyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-20(16-8-6-5-7-9-16)14-17(21(2)3)12-15-10-11-18(22-4)13-19(15)20;/h5-11,13,17H,12,14H2,1-4H3;1H |
InChI-Schlüssel |
ZGLTXHMORFHHMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC2=C1C=C(C=C2)OC)N(C)C)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


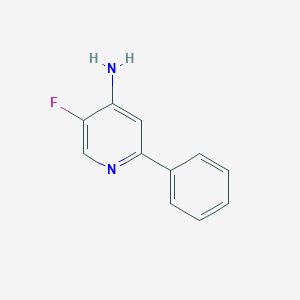
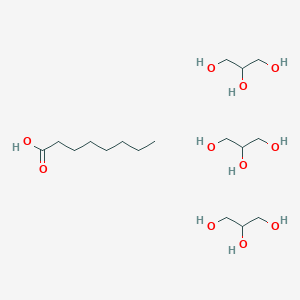
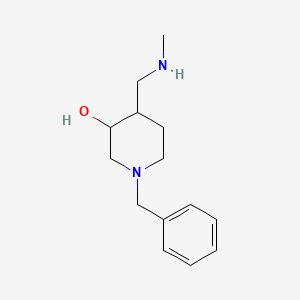

![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
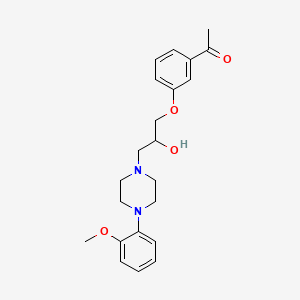
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)

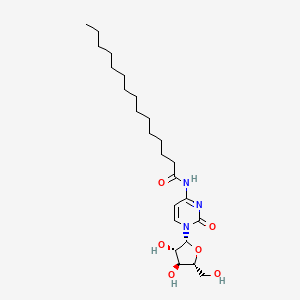

![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
